1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone
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Overview
Description
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone is an organic compound that features a benzotriazole moiety attached to a cyclopropyl ketone. Benzotriazole derivatives are known for their versatility in synthetic chemistry, and they have found applications in various fields, including medicinal chemistry, material science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone typically involves the coupling of benzotriazole with a cyclopropyl ketone precursor. One common method involves the use of Grignard reagents. The reaction is carried out in the presence of catalytic amounts of zinc bromide, which facilitates the coupling process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the Grignard coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl carboxylic acids or cyclopropyl ketones.
Reduction: Cyclopropyl alcohols.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects . The benzotriazole moiety enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Benzotriazol-1-yl)methyl derivatives: These compounds share the benzotriazole moiety but differ in the attached functional groups.
Benzotriazole-stabilized carbanions: These compounds are used in similar synthetic applications but have different reactivity profiles.
Uniqueness
1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone is unique due to its combination of a benzotriazole moiety with a cyclopropyl ketone. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-2-cyclopropylethanone |
InChI |
InChI=1S/C11H11N3O/c15-11(7-8-5-6-8)14-10-4-2-1-3-9(10)12-13-14/h1-4,8H,5-7H2 |
InChI Key |
GOLVCDNZBOLINT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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